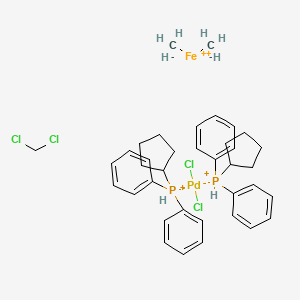
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd. This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, along with cyclopentyl(diphenyl)phosphanium ligands. It is primarily used in catalysis and various chemical reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with dichloropalladium and iron(2+) in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and ensure the stability of the product. The reaction mixture is usually stirred at room temperature for several hours until the desired complex is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
化学反应分析
Types of Reactions
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands .
科学研究应用
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and as a therapeutic agent.
Biological Studies:
作用机制
The mechanism of action of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) involves the coordination of the palladium center with various substrates, facilitating catalytic reactions. The molecular targets include organic molecules that undergo transformations such as coupling, hydrogenation, and oxidation. The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex
Uniqueness
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is unique due to its specific ligand environment and the presence of both palladium and iron centers. This combination imparts distinct reactivity and stability, making it particularly useful in catalytic applications compared to other similar compounds .
属性
分子式 |
C37H48Cl4FeP2Pd+2 |
|---|---|
分子量 |
858.8 g/mol |
IUPAC 名称 |
carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H19P.CH2Cl2.2CH3.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1H2;2*1H3;2*1H;;/q;;;2*-1;;;2*+2 |
InChI 键 |
AGHPLCIFIBHZEZ-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


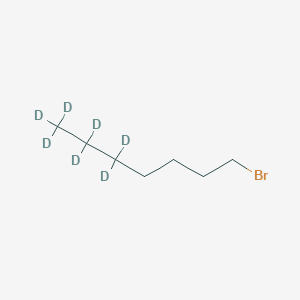
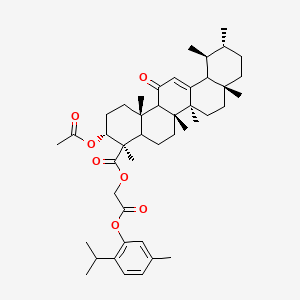
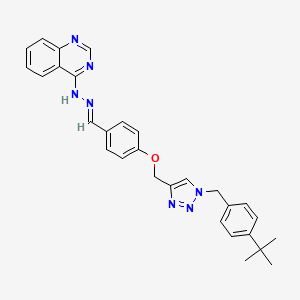
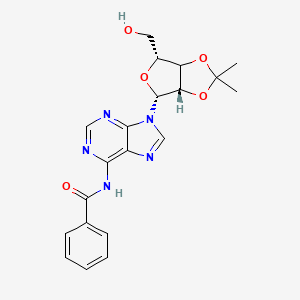
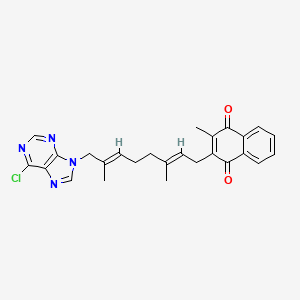
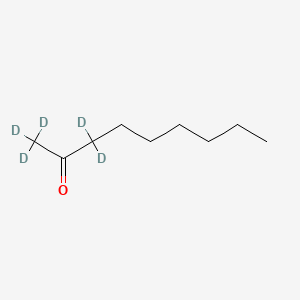

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

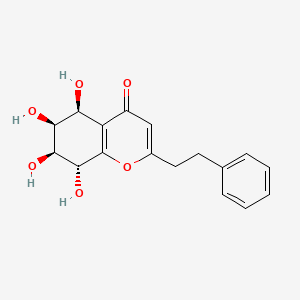
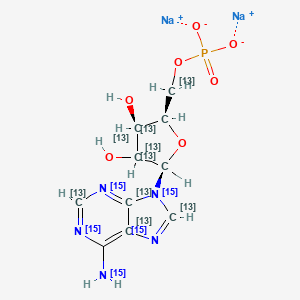

![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
